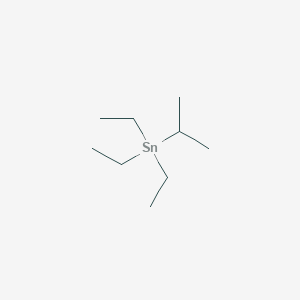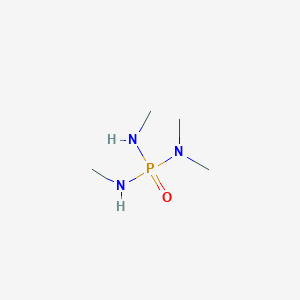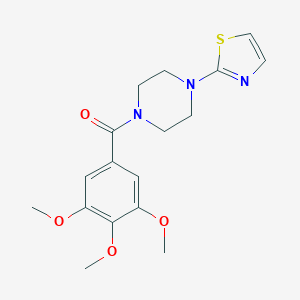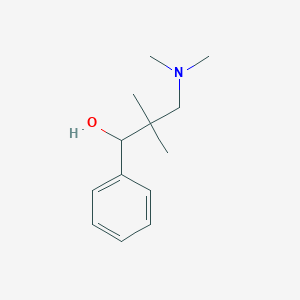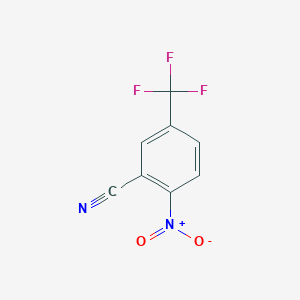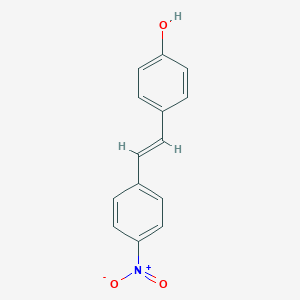
苯基乙烯硅烷
描述
Methylphenylvinylsilane is a compound that is related to various polysilanes and siloxanes, which are of interest due to their unique properties and potential applications. While the provided papers do not directly discuss methylphenylvinylsilane, they do provide insights into similar compounds, such as poly(methylphenylsilane) and poly(methylphenylsiloxane), which can be used to infer some aspects of methylphenylvinylsilane's behavior and characteristics.
Synthesis Analysis
The synthesis of polysilanes, which are closely related to methylphenylvinylsilane, can be achieved through the reductive coupling of silyl halides with alkali metal supramolecular complexes. This process yields polymers with narrow molecular weight distribution and significant molecular weights, with the formation of both cyclic and linear oligomers . Additionally, the synthesis of metal-functionalized polysilanes has been reported, where poly(methylphenylsilane) is treated with metal complexes to afford novel copolymers . These methods provide a foundation for understanding how methylphenylvinylsilane and its derivatives might be synthesized.
Molecular Structure Analysis
The vibrational spectra and rotational isomerism of methylvinylsilane have been studied, revealing that cis and skew forms coexist in the gaseous and liquid states, with the cis form being more stable in the solid state . This information is crucial for understanding the molecular structure of methylphenylvinylsilane, as it suggests that the compound may exhibit similar isomerism and stability characteristics.
Chemical Reactions Analysis
Polysilanes can undergo various chemical reactions, such as the incorporation of aldehyde groups into the polymer chain , cyclopropanation of double bonds , and functionalization with metal complexes . These reactions demonstrate the reactivity of polysilane compounds and suggest that methylphenylvinylsilane could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The thermal stability of polysiloxanes, such as poly(methylphenylsiloxane), has been analyzed, showing that they are thermally stable and that their stability decreases with increasing molecular weight . The molecular dynamics of methylphenylsiloxane chains have also been studied, providing insights into the motions of backbone and lateral groups that lead to the formation of excimer-forming conformations . These studies help to elucidate the physical and chemical properties of compounds related to methylphenylvinylsilane.
科学研究应用
金属保护涂层:基于甲基苯基乙烯硅烷的聚硅氧烷用于金属的保护屏障。这些材料延缓了金属的侵蚀/腐蚀,并增加了金属基底的化学惰性(Barletta, Gisario, Puopolo, & Vesco, 2015)。
光电子器件应用:对聚硅烷如聚(甲基苯基硅烷)的带隙能级进行修改,可应用于光电子学。这些修改可以通过引入不同的取代基来实现(Cleij, King, & Jenneskens, 2000)。
聚硅烷的电化学合成:对包括甲基苯基硅烷在内的硅氢化合物进行电化学反应,用于合成聚硅烷。这个过程产生了以Si-Si键为主链的寡硅烷(Kimata, Suzuki, Satoh, & Kuriyama, 1994)。
聚硅烷的热学研究:包括聚二甲基-甲基乙烯硅烷在内的聚硅烷进行热学研究,以了解它们用于合成聚碳硅烷的适用性,这对各种应用很有价值(Shukla, Tiwari, Ranjan, Saxena, & Mathur, 2004)。
气相色谱应用:基于甲基苯基乙烯硅烷的聚硅氧烷被用于作为气相色谱中的固定相进行表征(Mayer, Zöllner, & Kählig, 1999)。
用于检测爆炸物的传感器:包括甲基苯基乙烯硅烷衍生物的甲基乙烯二乙氧基硅氧烷在内的聚硅氧烷修饰的四苯乙烯用于检测爆炸物(Li, Yang, Ren, & Yan, 2016)。
聚硅氧烷膜:基于甲基苯基乙烯硅烷的聚硅氧烷用于制备具有可调节疏水性和孔隙度的膜,适用于各种应用(Prenzel, Wilhelm, & Rezwan, 2013)。
等离子体聚合研究:研究了用于等离子体聚硅烷薄膜沉积的甲基苯基硅烷的等离子体化学。这项研究对了解等离子体聚合过程很重要(Kuřitka, Broza, Pryček, & Schauer, 2007)。
固相微萃取纤维:甲基苯基乙烯硅氧烷用于包覆固相微萃取(SPME)纤维,增强其对挥发性和半挥发性有机化合物的萃取性能(Yang, Zeng, Qiu, & Wang, 2002)。
用于多孔材料的有机硅化合物:相关化合物甲基苯基聚硅烷用于渗透多孔材料,影响其微观结构并提高其强度(Mazdiyasni, West, & David, 1978)。
安全和危害
属性
InChI |
InChI=1S/C9H11Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSXLDGILGBOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933107, DTXSID10884994 | |
| Record name | Ethenyl(methyl)phenylsilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, (ethenylmethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylphenylvinylsilane | |
CAS RN |
17878-39-6, 147377-51-3 | |
| Record name | Benzene, (ethenylmethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017878396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (ethenylmethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenyl(methyl)phenylsilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, (ethenylmethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



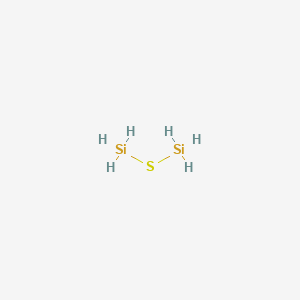
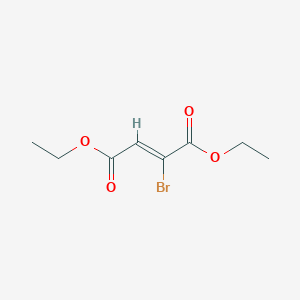
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
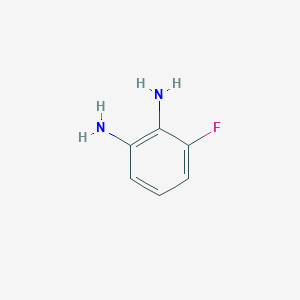
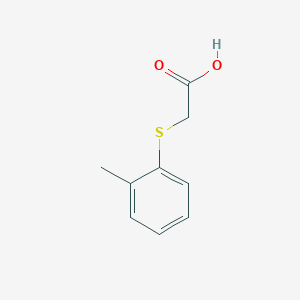
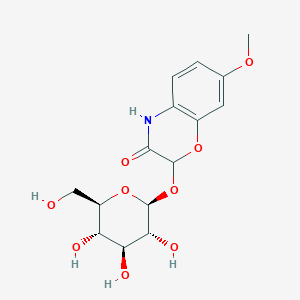
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
